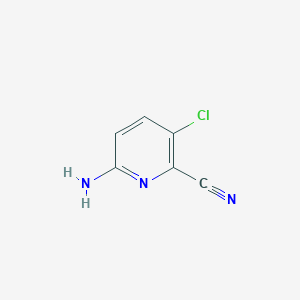

6-Amino-3-chloropicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHRZTUHJXAJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Amino Chloropicolinonitrile Analogues

Retrosynthetic Analysis of the 6-Amino-3-chloropicolinonitrile Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally disconnecting the target molecule into simpler, commercially available, or easily accessible starting materials. For this compound (I), a logical retrosynthetic approach involves the disconnection of the carbon-nitrogen and carbon-halogen bonds, as well as the introduction of the nitrile group.

A primary disconnection can be made at the C-NH2 bond, leading to a dichloropicolinonitrile intermediate (II). This transformation suggests a nucleophilic aromatic substitution (SNAr) reaction in the forward synthesis, where an amino group displaces a chloro group. The high reactivity of halogens at the 2- and 6-positions of the pyridine (B92270) ring towards nucleophilic attack makes this a feasible strategy.

Further disconnection of the nitrile group in intermediate (II) through a functional group interconversion (FGI) suggests a precursor such as a carboxylic acid or an amide, which can be dehydrated or converted to the nitrile. Alternatively, the nitrile group could be introduced via cyanation of a halogenated precursor.

Disconnecting the chloro group at the 3-position is another key step. This could be achieved through electrophilic chlorination of a suitable aminopicolinonitrile precursor. However, directing the chlorination specifically to the 3-position in the presence of an activating amino group at the 6-position can be challenging due to the directing effects of the substituents.

A more plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a potential starting material could be a dichloropyridine derivative, which can then be functionalized sequentially to introduce the nitrile and amino groups.

Precursor Chemistry and Starting Material Selection

The success of any synthetic route relies heavily on the judicious selection of starting materials and a thorough understanding of their reactivity.

Halogenated Pyridine and Picolinonitrile Derivatives as Synthons

Halogenated pyridines are versatile synthons in organic synthesis due to the reactivity of the carbon-halogen bond, particularly in cross-coupling and nucleophilic substitution reactions. For the synthesis of this compound, several halogenated pyridines could serve as starting materials.

One potential precursor is 2,5-dichloropyridine . This compound is commercially available and can be synthesized from maleic diester and nitromethane through a series of reactions including condensation, hydrogenation, cyclization, and chlorination google.com. The two chloro groups on this scaffold offer differential reactivity, which can be exploited for selective functionalization. 2,5-Dichloropyridine can undergo cross-coupling reactions with arylboronic acids sigmaaldrich.com.

Another relevant starting material is 2-amino-5-chloropyridine . This compound can be prepared by the chlorination of 2-aminopyridine in a strongly acidic medium google.com. Various methods for its synthesis have been reported, including oxidative chlorination using hydrochloric acid and sodium hypochlorite google.com.

Introduction and Modification of the Nitrile Functionality

The nitrile group is a key functional group in the target molecule and can be introduced through several methods. One common approach is the Sandmeyer reaction, where a primary aromatic amine is diazotized and then treated with a cyanide salt, typically cuprous cyanide. This method is effective for converting an amino group into a nitrile.

Alternatively, the nitrile group can be introduced by the dehydration of an amide. If a picolinamide precursor is synthesized, it can be treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA) to yield the corresponding picolinonitrile.

Direct C-H cyanation of pyridine rings is a more modern approach, though it can present challenges in terms of regioselectivity researchgate.net.

Strategies for Amino Group Incorporation (e.g., Reduction of Nitro Precursors)

The amino group can be introduced at various stages of the synthesis. One common strategy is the reduction of a nitro group. If a nitro-substituted pyridine precursor is available, it can be reduced to the corresponding amine using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. For instance, 2-amino-5-chloropyridine can be synthesized from 5-chloro-2-nitropyridine via electrochemical reduction chemicalbook.com.

Another strategy is nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine. As mentioned in the retrosynthetic analysis, a chloro group at the 6-position of the pyridine ring is susceptible to displacement by an amine source, such as ammonia (B1221849) or a protected amine, under suitable reaction conditions. The synthesis of aminopyridines from chloropyridines using amides as the amine source has also been reported researchgate.net.

Multi-Step Synthesis Pathways

Based on the retrosynthetic analysis and the chemistry of the precursors, a plausible multi-step synthesis for this compound can be proposed.

Sequential Functionalization Approaches

A potential synthetic route starting from 2,5-dichloropyridine is outlined below:

Scheme 1: Proposed Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-chloropyridine

Starting with commercially available 2,5-dichloropyridine, the first step would involve the selective introduction of an amino group at the 2-position. This can be challenging to achieve directly. A more controlled approach would be to start from 2-aminopyridine, which can be chlorinated at the 5-position using various chlorinating agents in a strongly acidic medium to yield 2-amino-5-chloropyridine google.comgoogle.com.

Step 2: Synthesis of 5-Chloropicolinonitrile

The amino group of 2-amino-5-chloropyridine can then be converted to a nitrile group via the Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in an acidic solution, followed by treatment with cuprous cyanide to introduce the nitrile functionality at the 2-position, yielding 5-chloropicolinonitrile.

Step 3: Synthesis of 3,5-Dichloropicolinonitrile

The next step is the regioselective chlorination of 5-chloropicolinonitrile at the 3-position. This can be achieved using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS). The directing effects of the nitrile and chloro substituents would need to be carefully considered to achieve the desired regioselectivity.

Step 4: Synthesis of this compound

The final step involves the selective amination of 3,5-dichloropicolinonitrile at the 6-position. The chloro group at the 6-position is more activated towards nucleophilic substitution than the one at the 3-position. Treatment with ammonia or a suitable amine source under controlled conditions should lead to the desired this compound.

Interactive Data Table of Proposed Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 2,5-Dichloropyridine | C5H3Cl2N | 147.99 | Starting Material |

| 2-Amino-5-chloropyridine | C5H5ClN2 | 128.56 | Chlorination of 2-aminopyridine |

| 5-Chloropicolinonitrile | C6H3ClN2 | 138.55 | Sandmeyer Reaction |

| 3,5-Dichloropicolinonitrile | C6H2Cl2N2 | 172.99 | Electrophilic Chlorination |

| This compound | C6H4ClN3 | 153.57 | Nucleophilic Amination |

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound, particularly when starting from precursors with multiple reactive sites, such as 2,6-dichloro-3-cyanopyridine, is a critical aspect of isomer control. The substitution of a chlorine atom by an amino group is a nucleophilic aromatic substitution (SNAr) reaction. The position of the incoming amino group is directed by the electronic properties of the pyridine ring, which are influenced by the electron-withdrawing nitrile group and the chlorine atoms.

In principle, the reaction of 2,6-dichloro-3-cyanopyridine with an ammonia source could yield two possible isomers: 6-amino-2-chloro-3-cyanopyridine and 2-amino-6-chloro-3-cyanopyridine. The electron-withdrawing nature of the nitrile group at the 3-position deactivates the adjacent positions (2 and 4) towards nucleophilic attack to a certain extent. However, the positions para (6-position) and ortho (2-position) to the ring nitrogen are electronically activated for nucleophilic substitution.

Drawing parallels from studies on analogous heterocyclic systems, such as 2,4-dichloroquinazolines, it is well-documented that nucleophilic aromatic substitution by amines occurs with high regioselectivity. In the case of 2,4-dichloroquinazolines, substitution consistently occurs at the 4-position. mdpi.com This regioselectivity is attributed to the greater activation of the 4-position by the quinazoline ring nitrogen. Similarly, in the picolinonitrile system, the 6-position is para to the ring nitrogen, which generally leads to a higher degree of activation for nucleophilic attack compared to the ortho position (2-position). This electronic preference favors the formation of the 6-amino isomer over the 2-amino isomer.

Control over the reaction conditions, such as temperature, solvent, and the nature of the aminating agent, can further enhance the regioselectivity. For instance, using a bulky aminating agent might favor attack at the more sterically accessible 6-position.

Table 1: Factors Influencing Regioselectivity in the Amination of Dichloropicolinonitriles

| Factor | Influence on Regioselectivity | Rationale |

| Electronic Effects | Favors substitution at the 6-position | The para-position to the ring nitrogen is generally more activated towards nucleophilic attack. |

| Steric Hindrance | May favor substitution at the 6-position | The 6-position is typically less sterically hindered than the 2-position, especially with bulky nucleophiles. |

| Reaction Temperature | Can influence the ratio of isomers | Higher temperatures may lead to the formation of thermodynamic products over kinetic products. |

| Solvent Polarity | Can affect the reaction rate and selectivity | Polar aprotic solvents are often used to facilitate SNAr reactions. |

Catalytic Systems and Reaction Condition Optimization

Palladium-Catalyzed Transformations (e.g., Hydrogenation, Cross-Coupling)

Palladium-based catalysts are versatile tools in the synthesis and functionalization of heterocyclic compounds, including amino-chloropicolinonitrile analogues.

Hydrogenation:

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.com In the context of amino-chloropicolinonitrile synthesis, Pd/C can be employed for the selective reduction of other functional groups in the presence of the nitrile and chloro functionalities, depending on the reaction conditions. For instance, if a nitro group were present on the pyridine ring, it could be selectively reduced to an amino group using Pd/C and hydrogen gas under controlled conditions. The efficiency and selectivity of Pd-catalyzed hydrogenations can be influenced by the catalyst particle size, with different particle sizes potentially leading to variations in activity and selectivity.

A synergistic Pd-C catalytic system has been shown to be effective for the hydrogenation of the pyridine nucleus under mild conditions. researchgate.net This suggests that with careful selection of the catalyst and reaction parameters, specific hydrogenations can be achieved without affecting the chloro and cyano groups.

Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. researchgate.netcore.ac.uk These reactions are invaluable for the synthesis of more complex analogues of this compound where the chlorine atom is replaced by an aryl or alkyl group.

For example, this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 6-amino-3-arylpicolinonitrile. The choice of palladium catalyst and ligands is crucial for the success of these reactions, with various phosphine ligands and N-heterocyclic carbene (NHC) ligands being commonly employed to enhance catalytic activity. core.ac.uk Microwave irradiation has also been shown to accelerate palladium-catalyzed cross-coupling reactions, often leading to higher yields and shorter reaction times. mdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions in Heterocyclic Synthesis

| Reaction Type | Catalyst System | Substrate Type | Product Type | Potential Application for Amino-Chloropicolinonitrile Analogues |

| Hydrogenation | Pd/C, H₂ | Nitro-substituted pyridines | Amino-substituted pyridines | Selective reduction of other functional groups. |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Phosphine ligand, Base | Chloro-substituted pyridines, Arylboronic acids | Aryl-substituted pyridines | Functionalization at the 3-position by replacing the chlorine atom. |

| Heck Reaction | Pd catalyst, Base | Chloro-substituted pyridines, Alkenes | Alkenyl-substituted pyridines | Introduction of alkenyl groups at the 3-position. |

Base-Mediated Reactions and Phase-Transfer Catalysis

Base-mediated reactions are fundamental in the synthesis of this compound, particularly in the amination step where a base is often required to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and the formation of byproducts.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). wikipedia.orgresearchgate.net In the synthesis of amino-chloropicolinonitrile analogues, PTC can offer significant advantages, especially in nucleophilic substitution reactions.

For the amination of a dichloropicolinonitrile, where the aminating agent might be in an aqueous or solid phase and the pyridine substrate in an organic solvent, a phase-transfer catalyst can facilitate the transfer of the nucleophile (e.g., NH₂⁻) into the organic phase where the reaction occurs. wikipedia.org Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) and crown ethers. wikipedia.org

The benefits of using PTC include:

Milder reaction conditions: PTC can often enable reactions to proceed at lower temperatures.

Increased reaction rates: By bringing the reactants together, PTC can significantly accelerate the reaction.

Use of inexpensive and safer reagents: For example, aqueous ammonia can be used instead of anhydrous ammonia in an organic solvent.

Improved yields and selectivity: By minimizing side reactions, PTC can lead to cleaner reaction profiles.

"Green" chemistry: PTC often allows for the use of water as a solvent, reducing the need for volatile organic compounds. acsgcipr.org

Advanced Synthetic Techniques

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness. A one-pot synthesis of this compound would typically involve the sequential addition of reagents to a single reaction flask.

A relevant example is the one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov This process utilizes natural product catalysts for sequential reactions. A similar strategy could be envisioned for this compound, starting from a suitable precursor like 2,6-dichloro-3-cyanopyridine. The first step would be the regioselective amination at the 6-position, followed by a subsequent transformation in the same pot.

Table 3: Hypothetical One-Pot Synthesis of a this compound Analogue

| Step | Reagents and Conditions | Transformation |

| 1 | 2,6-dichloro-3-cyanopyridine, Aqueous Ammonia, Phase-Transfer Catalyst | Regioselective amination at the 6-position to form 6-amino-2-chloro-3-cyanopyridine. |

| 2 | Arylboronic acid, Palladium catalyst, Base (added to the same pot) | Suzuki-Miyaura cross-coupling at the 2-position to form a 6-amino-2-aryl-3-cyanopyridine. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

The synthesis of amino-substituted heterocycles is particularly well-suited for microwave assistance. For example, the amination of chloropurine derivatives through nucleophilic aromatic substitution has been shown to be highly efficient under microwave irradiation, with reactions completing in minutes rather than hours. mdpi.comnih.gov Similarly, the synthesis of substituted quinoline derivatives has been successfully achieved using microwave heating. jmpas.com

In the synthesis of this compound, microwave irradiation could be applied to the amination of a dichloropicolinonitrile precursor. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the nucleophilic substitution more efficiently than conventional heating, leading to a faster and cleaner reaction.

Table 4: Comparison of Conventional vs. Microwave-Assisted Amination of a Chloro-Heterocycle (Analogous System)

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 16 hours | 58% - 75% | mdpi.com |

| Microwave Irradiation | 10 minutes | 72% - 83% | mdpi.com |

This comparative data from an analogous system highlights the significant advantages of employing microwave-assisted techniques in the synthesis of amino-substituted heterocyclic compounds.

The provided outline requests an in-depth analysis of specific reaction types, such as the displacement of the chlorine atom by various nucleophiles, Buchwald-Hartwig amination, and various derivatization reactions. Unfortunately, no specific examples, mechanistic investigations, or detailed research findings concerning these reactions for this compound could be located in the searched scientific databases and literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the chemical reactivity of this compound that adheres to the requested outline and quality standards. The available information is limited to basic identification and safety data, with no substantial research on its chemical behavior.

Chemical Reactivity Profiles and Mechanistic Investigations of Amino Chloropicolinonitrile Systems

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. wikipedia.orgnih.gov In the context of 6-amino-3-chloropicolinonitrile, this reaction allows for the introduction of aryl or heteroaryl substituents at the C3 position. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. wikipedia.orglibretexts.orgorganic-chemistry.org The general scheme involves the reaction of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, for instance, has been achieved utilizing Suzuki-Miyaura cross-coupling as a key step. nih.gov This highlights the reaction's utility in creating complex heterocyclic structures. Microwave-assisted Suzuki-Miyaura reactions have also been developed, offering an efficient and environmentally friendly method for synthesizing compounds like 6-arylphenanthridines. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | CsF | THF | 100 | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | Room Temp | nih.govorganic-chemistry.org |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | organic-chemistry.org |

This table presents generalized conditions and specific outcomes can vary based on the exact substrates and reagents used.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org For this compound, this reaction enables the introduction of alkynyl groups at the C3 position, leading to the formation of 6-amino-3-alkynylpicolinonitriles. These products are valuable intermediates for the synthesis of various heterocyclic compounds. scirp.orgscirp.org

Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have shown that the reaction proceeds with high efficiency under optimized conditions, affording a wide range of 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgscirp.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, have a significant impact on the reaction's success. scirp.orgscirp.org Copper-free Sonogashira reactions have also been developed, offering an alternative that can be advantageous in certain contexts. nih.gov

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | scirp.orgscirp.org |

This table is based on findings from studies on similar aminopyridine systems and provides a likely set of effective conditions.

Cyanation Reactions

The introduction of a nitrile group, or cyanation, at the C3 position of this compound can be achieved through nucleophilic aromatic substitution. wikipedia.orgwikipedia.org Palladium-catalyzed cyanation reactions have become a common method for this transformation, often utilizing potassium cyanide or its less toxic alternative, zinc cyanide, as the cyanide source. wikipedia.org To further reduce toxicity, potassium ferricyanide (B76249) has also been employed. rsc.orggoogle.com

The reaction mechanism is believed to follow a standard Pd(0)/Pd(II) catalytic cycle, culminating in a reductive elimination step that forms the crucial C-CN bond. wikipedia.org A challenge in these reactions can be the deactivation of the Pd(II) intermediate by excess cyanide. wikipedia.org Ligand-free palladium catalysis has been explored as a more cost-effective and simpler alternative to traditional methods. google.com The reaction of pyridine (B92270) 1-oxides with trimethylsilanecarbonitrile represents a modified Reissert-Henze reaction for regioselective cyanation. acs.org

Cyclization Reactions and Annulation for Fused Heterocyclic Systems

The amino and cyano groups of this compound and its derivatives are strategically positioned to participate in cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest for the synthesis of novel scaffolds with potential biological activity. researchgate.netresearchgate.net

For instance, the amino group can act as a nucleophile, attacking an electrophilic center to form a new ring. The subsequent manipulation of the nitrile group can lead to further annulation. The synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine, pyrazolo[3,4-c] scirp.orgnih.govsigmaaldrich.comtriazolo[3,4-a]-2,7-naphthyridine, and pyrazolo[3,4-c]tetrazolo[5,1-a]-2,7-naphthyridine cores has been achieved through a two-step process involving the initial fusion of a pyrazole (B372694) ring to a 2-chloro-3-cyanopyridine (B134404) moiety, followed by heterocyclization at the newly formed 3-aminopyrazole. researchgate.net Similarly, intramolecular SNAr cyclization has been observed in related aminopyrimidine systems. nih.gov The synthesis of 6-azaindoles has also been accomplished via electrophilic cyclization of 3-amino-4-methyl pyridines. chemrxiv.org

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of the key transformations involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. wikipedia.orglibretexts.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by a base. wikipedia.orglibretexts.orgorganic-chemistry.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.orgyoutube.com

The Sonogashira coupling mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.org The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium. wikipedia.orgnih.gov Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. researchgate.net Mechanistic investigations have also explored copper-free variants. researchgate.net

The mechanism of nucleophilic aromatic substitution (SNAr) , which is relevant to cyanation and some cyclization reactions, typically proceeds via an addition-elimination pathway. wikipedia.orglibretexts.orgpressbooks.pub The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The leaving group is then expelled, restoring the aromaticity of the ring. wikipedia.orglibretexts.orgpressbooks.pub For these reactions to occur readily on pyridine rings, the presence of electron-withdrawing groups ortho or para to the leaving group is often necessary to stabilize the negative charge in the intermediate. wikipedia.orgpressbooks.pub Computational studies have been used to investigate the thermodependency and reaction pathways of sequential nucleophilic aromatic substitutions. nih.gov

Advanced Spectroscopic and Structural Characterization of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 6-Amino-3-chloropicolinonitrile, ¹H, ¹³C, and ¹⁵N NMR are used to confirm the successful synthesis and to establish the precise connectivity of atoms.

¹H NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. For instance, in a trimethylsilyl (B98337) (TMS) derivative of a related pyranopyrazole, the protons of the methyl group (CH₃) appear as a singlet around δ 1.83 ppm, while the amino group (NH₂) protons are observed as a broad singlet at δ 5.57 ppm. nist.gov Aromatic protons on the pyridine (B92270) ring and any substituted phenyl groups typically resonate in the downfield region of δ 7.0-8.0 ppm. nist.govchemicalbook.com

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. mdpi.com For example, the carbon of the nitrile group (C≡N) in related aminonitrile derivatives is typically found in the range of δ 110-120 ppm. ias.ac.in Carbons within the pyridine ring and attached aromatic systems show signals in the δ 120-160 ppm region, with quaternary carbons (those without attached protons) often showing weaker signals. ias.ac.innih.gov The chemical shifts can be influenced by both intramolecular and intermolecular interactions, such as hydrogen bonding. mdpi.com

¹⁵N NMR provides direct insight into the nitrogen atoms within the molecule, such as those in the pyridine ring and the amino group. The chemical shifts in ¹⁵N NMR are sensitive to hybridization and chemical environment, helping to distinguish between different nitrogen atoms in the structure. Studies on related compounds have shown that nearest-neighbor effects, where adjacent amino acids or substituents influence the chemical shifts, are significant and must be considered for accurate spectral interpretation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Aminonitrile Derivatives

| Compound Type | Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Aromatic Aminonitriles | ¹H NMR | Amino (NH₂) | 4.6 - 5.9 (broad singlet) | nist.govchemicalbook.com |

| Aromatic (Ar-H) | 6.5 - 8.0 (multiplet) | nist.govias.ac.in | ||

| ¹³C NMR | Nitrile (C≡N) | 110.0 - 123.0 | ias.ac.in | |

| Aromatic (Ar-C) | 122.5 - 160.2 | ias.ac.innih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a synthesized compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.

For derivatives of this compound, obtaining an accurate mass is a definitive method for confirming that the target molecule has been formed. For example, in the analysis of a related chloro-substituted compound, HRMS confirmed the presence of a specific fragment ion by matching the measured mass (261.1017) to the calculated mass (261.1022) for the proposed formula C₁₇H₁₃N₂O⁺, a difference of only 0.5 mDa. nist.gov This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. HRMS is often coupled with chromatographic techniques like GC or LC, providing separation of mixtures before the highly accurate mass analysis. nist.govnih.gov

Table 2: Example of HRMS Data Application

| Ion Fragment Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (mDa) | Conclusion | Reference |

|---|---|---|---|---|---|

| C₁₇H₁₃N₂O⁺ | 261.1022 | 261.1017 | 0.5 | Confirms elemental composition of the fragment. | nist.gov |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles.

For derivatives of this compound, this technique is invaluable for confirming the molecular structure and for understanding how molecules pack in the solid state. Studies on analogous structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have shown that the crystal packing is heavily influenced by intermolecular interactions. growingscience.com These include:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, while the nitrile nitrogen and the pyridine ring nitrogen can act as acceptors. These interactions link molecules together into extended networks. researchgate.net

π–π Interactions: The aromatic pyridine rings can stack on top of one another, contributing to the stability of the crystal structure. The distance between these rings is a key parameter in defining the strength of the interaction. researchgate.net

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, further influencing the supramolecular assembly. mdpi.com

Table 3: Crystallographic Data for a Representative Analog, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | growingscience.com |

| Space Group | P2₁/c | |

| a (Å) | 3.817 | |

| b (Å) | 13.533 | |

| c (Å) | 19.607 | growingscience.com |

| β (°) | 93.401 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For derivatives of this compound, FTIR is used to confirm the presence of key structural motifs. The most prominent and diagnostic peaks include:

Nitrile (C≡N) Stretch: A sharp, strong absorption band typically appears in the region of 2200-2260 cm⁻¹. Its presence is a clear indicator of the nitrile functional group.

Amino (N-H) Stretch: The primary amino group (-NH₂) typically shows two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic pyridine ring are found at ~3000-3100 cm⁻¹ (C-H stretch) and ~1400-1600 cm⁻¹ (C=C ring stretching).

C-Cl Stretch: The carbon-chlorine bond gives rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

In studies of related aminonitrile compounds, FTIR analysis was essential for confirming the structure alongside NMR and mass spectrometry. growingscience.com The technique is also highly sensitive to changes in molecular environment, such as those caused by the formation of charge-transfer complexes. nih.gov

Table 4: Characteristic FTIR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Amino (N-H) | Stretching (Asymmetric & Symmetric) | 3300 - 3500 |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating the components of a mixture. This capability is crucial for both monitoring the progress of a reaction and for assessing the purity of the final isolated product.

High-Performance Liquid Chromatography (HPLC) is used to separate non-volatile compounds. A sample is passed through a column packed with a solid stationary phase, and a liquid mobile phase carries the components through at different rates depending on their affinity for the two phases. By monitoring the output with a detector (e.g., UV-Vis), the purity of a sample can be determined, with a single sharp peak indicating a pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a GC column. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. sciencepublishinggroup.com For less volatile compounds, derivatization, such as converting an amino group to a trimethylsilyl (TMS) derivative, can be performed to increase volatility and thermal stability, making GC-MS analysis feasible. nist.govnist.gov

In synthetic procedures involving this compound, Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring, allowing chemists to observe the consumption of starting materials and the formation of the product in real-time. ias.ac.in HPLC or GC-MS would then be used to determine the precise purity of the final product after purification. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block for Complex Heterocyclic Structures

The strategic placement of reactive sites on the 6-Amino-3-chloropicolinonitrile scaffold allows for its elaboration into a variety of fused ring systems. This has made it a valuable tool for synthetic chemists seeking to construct novel molecular architectures.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

A significant application of this compound lies in the construction of pyrazolo[1,5-a]pyrimidines. These bicyclic heteroaromatic compounds are recognized as purine (B94841) analogues and have garnered considerable interest in pharmaceutical research due to their potential as antimetabolites in purine biochemical pathways. researchgate.net The synthesis typically involves the cyclocondensation of an aminopyrazole derivative with a suitable partner, and the functional groups on this compound can be manipulated to facilitate this transformation. The resulting pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

The general synthetic strategy often involves the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic compound. nih.gov Variations in this approach, including the use of different catalysts and reaction conditions, allow for the creation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net For instance, the reaction can be catalyzed by acids or bases, and can be performed under conventional heating or microwave irradiation to improve yields and reaction times. nih.gov

Formation of Triazine and Benzotriazine Core Structures

The amino group of this compound serves as a key nucleophile in reactions to form triazine-containing structures. Triazines are six-membered heterocyclic rings containing three nitrogen atoms and are of great interest due to their diverse biological activities, including anticancer, antimalarial, and antimicrobial properties. arkat-usa.org The synthesis of substituted triazines often involves the sequential nucleophilic substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core. arkat-usa.orgscholarsresearchlibrary.comderpharmachemica.com The amino group of this compound can be employed as one of the nucleophiles in this stepwise process, which is typically temperature-controlled to achieve selective substitution. arkat-usa.org

For example, the first substitution on cyanuric chloride is often carried out at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. arkat-usa.org This allows for the controlled introduction of different substituents, leading to the formation of highly functionalized triazine derivatives.

Construction of Other Fused Nitrogen Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other fused nitrogen heterocycles. organic-chemistry.org These complex structures are often sought after in drug discovery and materials science. merckmillipore.com The combination of the amino, chloro, and cyano groups provides multiple points for cyclization reactions. For example, the amino and cyano groups can participate in annulation reactions to form new rings fused to the initial pyridine (B92270) core.

Copper-catalyzed domino reactions represent a powerful strategy for constructing complex nitrogen heterocycles in a single step. organic-chemistry.org Such methodologies can be envisioned to utilize the functionalities present in this compound to build polycyclic systems. The development of novel multi-component reactions also offers efficient pathways to construct fused heterocyclic rings, including those based on pyrimidine (B1678525) and pyridine cores. rsc.org

Intermediates in the Synthesis of Biologically Relevant Molecules

Beyond its role in constructing diverse heterocyclic scaffolds, this compound and its derivatives are crucial intermediates in the synthesis of molecules with specific biological targets.

Precursors for Enzyme Inhibitors and Receptor Modulators

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, is a key feature in a number of potent and selective enzyme inhibitors. For example, derivatives of this scaffold have been identified as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov The synthesis of these inhibitors often involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by further functionalization to optimize binding to the target enzyme.

The versatility of the synthetic routes allows for the introduction of various substituents at different positions of the heterocyclic system, enabling the fine-tuning of inhibitory activity and selectivity. nih.gov This structure-activity relationship (SAR) is crucial in the development of effective drug candidates.

Scaffolds for Anti-infective Agents (e.g., Antituberculosis Research)

The search for new anti-infective agents is a critical area of pharmaceutical research, and heterocyclic compounds play a major role in this endeavor. The 6-aminoquinolone scaffold has been identified as a promising class of antibacterial agents. nih.gov While not a direct derivative, the synthetic strategies and chemical space explored with this compound are relevant to the development of novel anti-infective compounds.

In the context of antituberculosis research, there is a constant need for new drugs to combat resistant strains of Mycobacterium tuberculosis. nih.gov Research has shown that cyanopyridine derivatives can exhibit antimycobacterial activity. researchgate.net The structural motifs present in this compound, such as the aminopyridine core, are found in various compounds investigated for their anti-TB potential. For instance, chloropicolinate amides and urea (B33335) derivatives have been synthesized and evaluated as novel inhibitors for Mycobacterium tuberculosis. nih.gov The amino group at the 6-position of a pyridine ring is a feature that has been explored in the design of quinolone antibacterials, demonstrating that this substitution pattern can lead to potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Components in Material Science Development (e.g., Polymers, Nanomaterials)

Currently, there is no specific information available in scientific literature or patents that details the application of this compound as a component in the development of polymers or nanomaterials. The reactivity of its amino, chloro, and nitrile functional groups suggests potential for its use as a monomer or functionalizing agent, but such applications have not been documented.

Building Block in Agrochemical Synthesis

The primary documented application for aminopicolinonitrile scaffolds lies in the synthesis of advanced agrochemicals, particularly herbicides. These molecules serve as key structural cores that are chemically modified to produce final active ingredients. The picolinic acid class of herbicides, which function as synthetic auxins, are a prominent example.

Detailed research on closely related compounds, such as 4-amino-3,5,6-trichloro-2-picolinonitrile, demonstrates a clear synthetic pathway for creating potent herbicidal molecules. nih.gov This process highlights how the aminopicolinonitrile structure is a critical starting point. The nitrile group (-CN) is ultimately hydrolyzed to a carboxylic acid (-COOH), a key feature for herbicidal activity in this class, while the amino (-NH₂) and chloro (-Cl) groups are crucial for building the final molecular complexity and influencing the compound's efficacy and selectivity. nih.govgoogle.com

A representative synthesis to create a complex picolinic acid herbicide from an aminopicolinonitrile starting material involves several key steps, as detailed in the table below. nih.gov

Table 1: Representative Synthetic Steps from an Aminopicolinonitrile Intermediate

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of Amino Group | Phthaloyl chloride, 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (TEA) | To prevent the amino group from reacting in subsequent steps. |

| 2 | Nucleophilic Substitution | Cesium fluoride (B91410) (CsF) in dimethyl sulfoxide (B87167) (DMSO) | To introduce a fluorine atom onto the pyridine ring, which can enhance biological activity. |

| 3 | Deprotection | Concentrated ammonium (B1175870) hydroxide | To restore the free amino group after other modifications are complete. |

| 4 | Pyrazole (B372694) Moiety Introduction | Aryl-substituted pyrazole, sodium hydride (NaH) in N,N-dimethylformamide (DMF) | To add a complex substituent that is often key to the final compound's herbicidal specificity. |

This table is a representative example based on the synthesis starting from 4-amino-3,5,6-trichloro-2-picolinonitrile, as detailed in cited research, to illustrate the role of the aminopicolinonitrile core in building complex herbicides. nih.gov

This multi-step process transforms a relatively simple building block into a highly substituted, complex molecule with specific biological activity. The strategic placement of the amino, chloro, and nitrile groups on the initial picolinonitrile ring is essential for guiding this chemical synthesis and achieving the desired herbicidal properties in the final product. nih.gov

Theoretical Studies and Structure Reactivity Relationships of Picolinonitrile Derivatives

Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and predicting the reactivity of molecules like 6-Amino-3-chloropicolinonitrile. researchgate.net These theoretical approaches allow for the calculation of various molecular properties and reactivity descriptors that are often difficult or impossible to determine experimentally.

DFT methods, such as the B3LYP functional combined with basis sets like 6-31+G*, are frequently employed to optimize molecular geometries and compute electronic properties. researchgate.net Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack.

These computational studies enable a deep understanding of how electronic charge is distributed across the molecule, which in turn governs its reactivity and interactions. researchgate.net

Table 1: Calculated Global Reactivity Descriptors (Note: The following data is illustrative, based on typical DFT calculations for similar heterocyclic compounds. Actual values for this compound would require specific computation.)

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract bonding electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Analysis of Substituent Effects on Pyridine (B92270) Ring Electrophilicity and Nucleophilicity

The reactivity of the pyridine ring in this compound is significantly influenced by its substituents: the amino (-NH₂), chloro (-Cl), and cyano (-CN) groups. The nature and position of these groups alter the electron density distribution within the ring, thereby modulating its electrophilicity and nucleophilicity. uoanbar.edu.iq

The pyridine ring itself is considered π-deficient due to the presence of the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene. uoanbar.edu.iq This deactivation is further enhanced in acidic media where the nitrogen becomes protonated. Electrophilic attack, when it occurs, is favored at the 3-position (β-position) because the intermediate carbocations are more stable. uoanbar.edu.iq

The substituents on this compound have competing effects:

Amino Group (-NH₂): Located at the 6-position, the amino group is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is to increase the electron density of the pyridine ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack and less so to nucleophilic attack.

Cyano Group (-CN): The cyano group at the 2-position (implied in the name picolinonitrile) is a potent electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It strongly deactivates the ring towards electrophiles and activates it towards nucleophiles.

Investigation of Positional Isomerism and its Influence on Steric and Electronic Properties

Positional isomerism, which involves changing the location of substituents on the pyridine ring, has a profound impact on the steric and electronic properties of aminopicolinonitrile derivatives. rsc.org Comparing this compound with its potential isomers, such as 4-Amino-3-chloropicolinonitrile or 6-Amino-5-chloropicolinonitrile, highlights these differences.

Electronic Effects: Shifting the position of the amino or chloro group alters the electronic landscape of the molecule. For instance, moving the electron-donating amino group from position 6 to position 4 would change its resonance interaction with the ring nitrogen and the cyano group. This relocation directly affects the molecule's dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and the charge distribution as visualized by MEP maps. rsc.org These electronic variations can, in turn, influence properties like photochromic behavior, which is dependent on photoinduced electron transfer. rsc.org

Steric Effects: The spatial arrangement of substituents introduces steric hindrance that can affect molecular conformation and reactivity. In this compound, the substituents are relatively spread out. However, in a hypothetical isomer like 2-Amino-3-chloropicolinonitrile, the proximity of the amino and chloro groups could lead to steric repulsion. This steric strain can force the molecule to adopt a non-planar conformation, which may reduce the orbital overlap between the substituents and the pyridine ring, thereby diminishing their electronic effects. nih.gov Such steric hindrance can also impede the approach of reagents to a nearby reaction center. Studies on other substituted aromatic systems have shown that steric effects can lead to significant increases in the dihedral angles between the planes of the ring and its substituents. nih.gov

The strategic placement of substituents through an understanding of positional isomerism is therefore a critical tool for fine-tuning the properties of picolinonitrile derivatives for specific applications. rsc.org

Table 2: Comparative Properties of Hypothetical Positional Isomers (Note: This table presents a qualitative comparison based on established chemical principles. Specific values would require synthesis and analysis or computational modeling.)

| Compound Name | Expected Key Differences from this compound |

|---|---|

| 4-Amino-3-chloropicolinonitrile | The amino group is para to the ring nitrogen, potentially leading to stronger resonance effects and a different dipole moment. |

| 6-Amino-5-chloropicolinonitrile | The amino and chloro groups are adjacent, which could introduce steric strain and alter the planarity of the molecule. |

| 2-Amino-3-chloropicolinonitrile | The amino group is adjacent to the cyano group, potentially leading to intramolecular hydrogen bonding or significant steric and electronic interactions. |

Studies on Tautomeric Forms and Their Impact on Chemical Behavior

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a hydrogen atom. wikipedia.org For this compound, the presence of an amino group on the pyridine ring allows for the possibility of amino-imino tautomerism.

The molecule predominantly exists in the amino form (this compound). However, it is in dynamic equilibrium with its imino tautomer (6-imino-3-chloro-1,6-dihydropyridine-2-carbonitrile). nih.gov

Figure 1: Amino-Imino Tautomerism of this compound

Although the amino form is generally more stable for aminopyridines, the equilibrium can be influenced by several factors, including the solvent, pH, and temperature. The existence of these different tautomeric forms, even if the imino form is a minor component, can have significant implications for the molecule's chemical behavior. nih.gov

The two tautomers are distinct chemical species with different properties:

Hydrogen Bonding: The amino form can act as a hydrogen bond donor, while the imino form has both a donor (N-H) and an acceptor (=N-) site, leading to different intermolecular interactions.

Acidity/Basicity: The pKa values of the tautomers differ. The imino form is typically more acidic and can be deprotonated more easily. nih.gov

Reactivity: The different distribution of double bonds and the location of the proton affect the nucleophilic and electrophilic character of the ring and its substituents. For example, the exocyclic C=N double bond in the imino form introduces a new reactive site.

The ability of a molecule to exist in different tautomeric forms can enhance its functional diversity, a principle that is crucial in many biochemical systems, such as in the function of RNA enzymes and riboswitches. nih.gov

Design Principles for Modulating Chemical Reactivity and Selectivity in Analogues

The rational design of analogues of this compound with specific reactivity and selectivity hinges on a comprehensive understanding of the principles discussed in the preceding sections. By systematically modifying the molecular structure, chemists can fine-tune the electronic and steric properties to achieve a desired chemical outcome.

Key design principles include:

Strategic Substitution: The introduction or modification of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions on the pyridine ring is the most fundamental approach. rsc.org

To enhance nucleophilic character for reactions at the ring, one might increase the number or strength of EDGs.

To promote susceptibility to nucleophilic attack, one would incorporate additional or stronger EWGs.

Control of Steric Hindrance: The size and position of substituents can be used to control selectivity by sterically blocking certain reaction sites. nih.gov This can direct an incoming reagent to a less hindered position, thereby achieving regioselectivity. For example, introducing a bulky group ortho to a reactive site can prevent reactions at that site.

Exploitation of Isomerism: As discussed, choosing the correct positional isomer is critical. A change in substituent position can dramatically alter reactivity without changing the molecular formula, providing a subtle yet powerful means of control. rsc.org

Tautomeric Control: Modifying the structure to favor a specific tautomer can be a sophisticated design strategy. For example, introducing substituents that can form intramolecular hydrogen bonds might stabilize one tautomer over another, locking the molecule into a desired reactive form. masterorganicchemistry.com

By applying these principles, researchers can create a library of picolinonitrile analogues where properties are systematically varied. This allows for the development of structure-activity relationships (SAR), which are crucial for applications such as catalysis and materials science, where precise control over molecular reactivity is paramount. researchgate.netrsc.org

Q & A

Q. What synthetic methodologies are effective for preparing 6-Amino-3-chloropicolinonitrile with high purity?

Methodological Answer: The synthesis typically involves substitution reactions on a chloro-picolinonitrile precursor. For example:

- Chlorine-to-amino substitution : Use sodium amide (NaNH₂) in polar aprotic solvents (e.g., DMF) at 80–100°C for 8–12 hours. This method is effective for introducing amino groups in structurally related picolinonitriles .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%). Monitor reaction progress via TLC or HPLC.

Q. Key Considerations :

- Control moisture to avoid side reactions (e.g., hydrolysis of the nitrile group).

- Optimize stoichiometry to minimize unreacted starting materials.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of chlorine signals post-amination) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₄ClN₃).

- X-ray Crystallography : For unambiguous structural confirmation, if single crystals are obtainable .

- HPLC-PDA : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid).

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., 6-Amino-2-picolinonitrile derivatives) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis to carboxylic acids under humid conditions).

- Handling : Use desiccants in storage environments and avoid exposure to strong acids/bases.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in amino-group functionalization of this compound?

Methodological Answer: Systematically vary:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Add Cu(I) or Pd-based catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Temperature Gradient : Screen 60–120°C to balance reaction rate and side-product formation.

Case Study : For similar nitriles, yields improved from 45% to 78% by switching from THF to DMF and increasing reaction time to 24 hours .

Q. How can contradictory data in reported reaction yields or product distributions be resolved?

Methodological Answer:

- Reproducibility Checks : Validate reported protocols with strict control of moisture, oxygen, and reagent quality.

- In Situ Monitoring : Use real-time techniques like FTIR or Raman spectroscopy to track intermediate formation.

- Computational Modeling : Employ density functional theory (DFT) to predict reaction pathways and identify kinetic vs. thermodynamic products .

Example : Discrepancies in substitution rates may arise from trace metal impurities in reagents; use ultrapure solvents and chelating agents to mitigate .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., water, DMSO) to understand solubility and aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina for drug-discovery applications.

Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Q. How can regioselective functionalization challenges in this compound be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer reactions to specific positions.

- Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) before halogenation or cross-coupling .

- Catalytic Systems : Use Pd/Xantphos catalysts for selective C–H activation at the 4-position of the pyridine ring.

Case Study : Regioselective chlorination of analogous compounds improved from 60% to 92% selectivity using a Boc-protected intermediate .

Q. What strategies validate the accuracy of analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Spike-and-Recovery Experiments : Add known quantities to biological or environmental samples and measure recovery rates via LC-MS.

- Cross-Validation : Compare results from independent techniques (e.g., NMR vs. HPLC) to confirm consistency.

- Calibration Curves : Use linear regression (R² > 0.99) across a concentration range of 0.1–100 µg/mL.

Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.